1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine
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Overview
Description
The compound “1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It’s part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of transformations including the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines have been used to synthesize new substituted pyrazolo[3,4-d]pyrimidin-4-ones .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system. This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .Scientific Research Applications
Pyrazolopyrimidine Scaffold in Drug Discovery
The pyrazolopyrimidine scaffold, closely related to the chemical structure of 1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine, is a privileged heterocycle in drug discovery. It serves as a building block for developing drug-like candidates with a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. Structure-activity relationship (SAR) studies have highlighted its potential across various disease targets, with significant room for medicinal chemists to further exploit this scaffold in developing potential drug candidates (Cherukupalli et al., 2017).
Hybrid Catalysts in Synthesis
Hybrid catalysts have been used for the synthesis of pyranopyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The pyrazolopyrimidine core, by extension, benefits from these synthetic advancements, providing versatile applications and contributing to the development of lead molecules in drug discovery. The use of diversified hybrid catalysts, including organocatalysts and nanocatalysts, has been emphasized for the synthesis of various derivatives, showcasing the scaffold's adaptability and potential in creating novel therapeutic agents (Parmar et al., 2023).
Privileged Scaffold in Synthesis of Heterocycles
The chemical structure mentioned also relates to 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, a privileged scaffold in the synthesis of various heterocycles. This scaffold's reactivity enables the generation of a wide range of heterocyclic compounds, demonstrating its significant role as a building block in organic synthesis and the development of dyes and therapeutics (Gomaa & Ali, 2020).
Green Synthesis Approach
The green multi-component synthesis of fused heterocyclic derivatives represents an atom-economic and eco-friendly approach for the creation of complex molecules. This methodology, applicable to the synthesis of pyrazolopyrimidine derivatives, underscores the importance of environmentally friendly practices in developing pharmaceuticals and highlights the scaffold's versatility in generating compounds with potential therapeutic applications (Dhanalakshmi et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been reported to have anticancer activity , suggesting potential targets could be proteins or enzymes involved in cell proliferation and survival.
Biochemical Pathways
Given its potential anticancer activity , it may affect pathways related to cell cycle regulation, apoptosis, and signal transduction.
Result of Action
Based on its potential anticancer activity , it may induce cell cycle arrest, apoptosis, or other forms of cell death in cancer cells.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine . .
Future Directions
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7/c1-10-4-5-14(11(2)6-10)23-16-13(8-21-23)17(20-9-19-16)24-15(18)7-12(3)22-24/h4-9H,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHHWHPNUXYNGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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